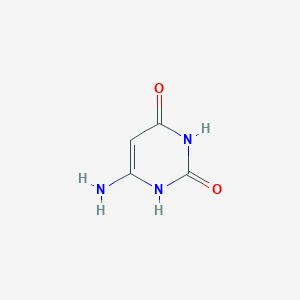
6-Aminouracil
Vue d'ensemble
Description
6-Aminouracil is an amino derivative of uracil . It has the molecular formula C4H5N3O2 and an average mass of 127.101 Da . It is used as a starting material in the synthesis of various heterocyclic structures .
Synthesis Analysis
6-Aminouracil is used as a starting material in the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines, fused spirooxindole derivatives, etc . There is a wide range of multicomponent reactions that include 6-aminouracil in the synthesis of various organic compounds . A catalyst-free method for the sulfenylation of 6-aminouracils has been reported, which uses visible light as a source of clean and eco-energy .
Molecular Structure Analysis
The molecular structure of 6-Aminouracil consists of a pyrimidine ring, which bears a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
6-Aminouracil is involved in a wide range of multicomponent reactions in the synthesis of various organic compounds . For example, when 6-aminouracil and its derivatives are reacted with different thiols under the irradiation of a compact fluorescent light (CFL, 20 W) in dimethyl sulfoxide solvent in an open reaction vessel at room temperature, sulfenylation takes place at the 5-position of 6-aminouracils and forms a new C–S bond .
Physical And Chemical Properties Analysis
6-Aminouracil is a white to yellow or cream to pale brown powder . It has an empirical formula of C4H5N3O2 and a molecular weight of 127.10 g/mol .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-Aminouracil is extensively used as a starting material in synthesizing various heterocyclic structures like pyrido-, pyrrolo-, pyrimido-pyrimidines, and fused spirooxindole derivatives through multicomponent reactions (Mohammadi Ziarani, Nasab, & Lashgari, 2016), (Javahershenas, 2021). These reactions are significant in synthesizing natural products and pharmaceuticals with high atom economy.
Precursor for Synthesizing Biological and Pharmaceutical Compounds
6-Aminouracils are used as precursors for creating numerous biologically and pharmaceutically significant uracil derivatives (Debnath, Purkayastha, Kirillov, Ganguly, & Misra, 2017).
Study of Hydrogen-Bonding Frameworks
6-Aminouracil derivatives are crystallized to examine their hydrogen-bonding frameworks, which have diverse applications in different fields (Gerhardt & Bolte, 2013).
Prostate Cytotoxic Agents and Cathepsin B Inhibition
Some synthesized compounds from 6-aminouracil have shown anticancer activity against the prostate PC3 cell line and exhibit cathepsin B enzyme inhibition (Sarg & El-Shaer, 2014).
Novel Synthesis Methods
6-Aminouracils are synthesized via novel methods like ionic liquid-mediated synthesis, offering environmentally friendly and efficient production techniques (Chavan & Degani, 2012).
Hydroxyalkylation
6-Aminouracil reacts with various compounds like formaldehyde and ethylene oxide to create hydroxyalkyl derivatives, which are characterized using different analytical techniques (Chmiel-Szukiewicz, 2006).
Anticancer Activity
5-Cinnamoyl-6-aminouracil derivatives have shown potential as novel anticancer agents, with specific compounds showing activity against leukemia (Bernier et al., 1985).
Synthesis of Substituted Derivatives
Different synthetic strategies have been developed for creating substituted 6-aminouracils, further expanding their application scope (Müller, 1991), (Lee, Lee, & Gong, 2005).
Safety And Hazards
6-Aminouracil is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Relevant Papers
Propriétés
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminouracil | |
CAS RN |
873-83-6 | |
| Record name | 6-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

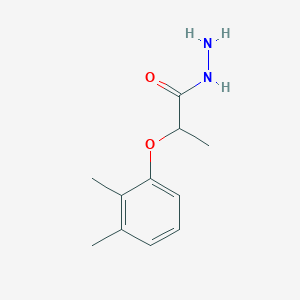
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
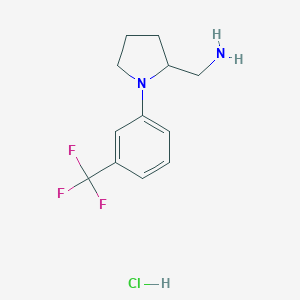
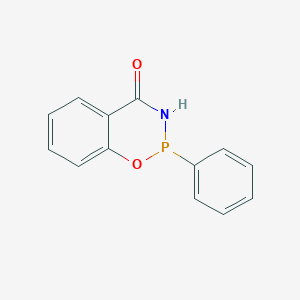
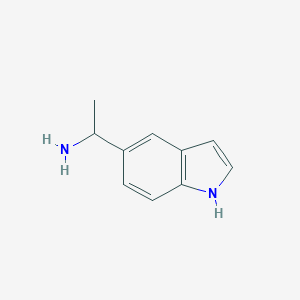
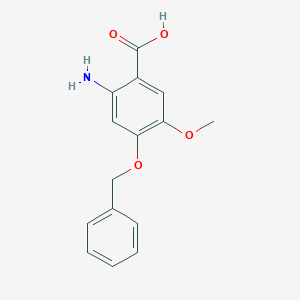
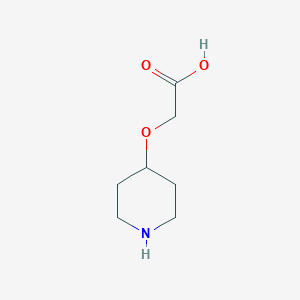
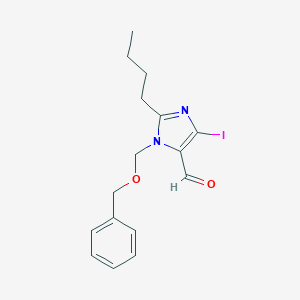
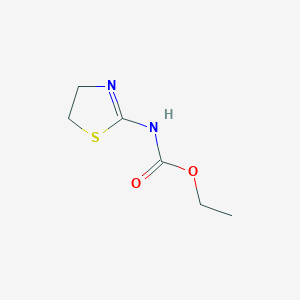
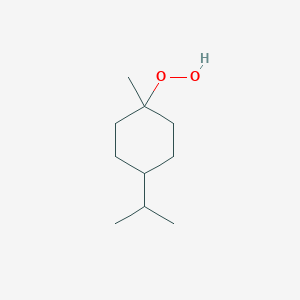
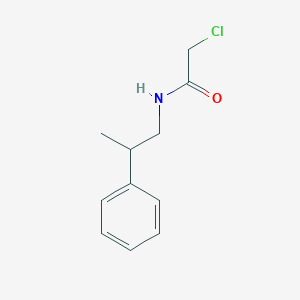
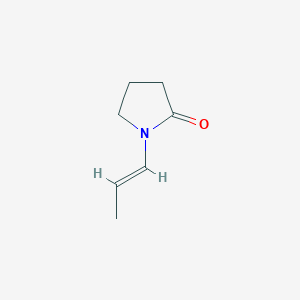
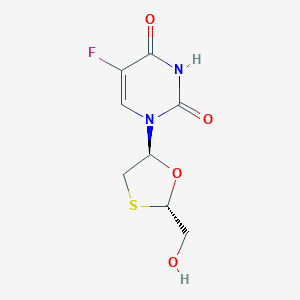
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)